2-Fluoro-6-(trifluoromethyl)benzylamine

Pharmaceutical Synthesis Process Chemistry Elagolix Intermediate

2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0), with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol, is a fluorinated aromatic benzylamine building block characterized by an ortho-fluorine and an ortho-trifluoromethyl group relative to the benzylic amine. This compound is not merely a research chemical but a validated and critical pharmaceutical intermediate, notably designated as Elagolix Impurity 11 and used in the commercial production of the FDA-approved GnRH antagonist Elagolix.

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
CAS No. 239087-06-0
Cat. No. B1305491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)benzylamine
CAS239087-06-0
Molecular FormulaC8H7F4N
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN)C(F)(F)F
InChIInChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2
InChIKeyFCYVKQRWNQRCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0): Core Intermediate Properties and Procurement Baseline


2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0), with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol, is a fluorinated aromatic benzylamine building block characterized by an ortho-fluorine and an ortho-trifluoromethyl group relative to the benzylic amine . This compound is not merely a research chemical but a validated and critical pharmaceutical intermediate, notably designated as Elagolix Impurity 11 and used in the commercial production of the FDA-approved GnRH antagonist Elagolix [1]. The compound is available as a free base (liquid, density 1.312 g/cm³ predicted) or as a hydrochloride salt (CAS 643088-07-7, melting point 259–262°C decomposition), with the latter being the preferred form for synthetic applications due to its solid, non-volatile nature .

Why Generic Substitution of 2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0) Fails: The Critical Role of Ortho-Substitution and Validated Synthetic Utility


The selection of 2-Fluoro-6-(trifluoromethyl)benzylamine over its regioisomers or alternative building blocks is dictated by the specific requirements of validated, high-stakes synthetic pathways rather than generic activity claims. The unique ortho,ortho-disubstitution pattern directly impacts the steric and electronic environment of the benzylic amine, a critical factor that cannot be replicated by 3-fluoro-5-(trifluoromethyl)benzylamine (CAS 150517-77-4) or 4-fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) [1]. While these isomers share identical molecular formulas and similar molecular weights (193.14 g/mol), their substitution patterns result in distinct predicted physicochemical properties, such as differences in predicted pKa (7.84 for the target compound) and LogP values (ranging from 1.55 to 3.00 depending on the computational model used) , which can drastically alter reactivity and the final product‘s properties. Most importantly, the target compound is the only regioisomer with a direct and documented role in the synthesis of Elagolix, a commercially manufactured drug, as established in patents (e.g., US07419983B2) , providing procurement with a level of industrial validation that its analogs lack.

Quantitative Evidence Guide: 2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0) vs. Closest Analogs and Alternatives


Validated Synthetic Yield in a Patented Drug Manufacturing Process

The target compound is a key intermediate in the synthesis of Elagolix (a commercial GnRH antagonist). A patent (US07419983B2) demonstrates its conversion to N-[2-fluoro-6-(trifluoromethyl)benzyl]urea by reaction with urea and HCl in water, a validated step in an industrial drug synthesis pathway. This specific utility is not documented for regioisomers like 3-fluoro-5-(trifluoromethyl)benzylamine or 4-fluoro-2-(trifluoromethyl)benzylamine in comparable commercial drug applications .

Pharmaceutical Synthesis Process Chemistry Elagolix Intermediate

Predicted pKa and LogP: Electronic and Lipophilic Differentiation from Regioisomers

The ortho,ortho-disubstitution of 2-fluoro-6-(trifluoromethyl)benzylamine yields distinct predicted physicochemical properties compared to its regioisomers. The target compound has a predicted pKa of 7.84 , which is different from the typical pKa range of unsubstituted benzylamine (~9.33). Its predicted LogP values vary by model (1.55 to 3.00) . In contrast, 3-fluoro-5-(trifluoromethyl)benzylamine and 4-fluoro-2-(trifluoromethyl)benzylamine will have different predicted pKa and LogP values due to the altered electronic and steric environment around the amine group. These differences directly influence the compound‘s behavior in acid/base extractions, its solubility, and its reactivity in amide bond formations or other common derivatizations [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Documented Role as a Key Building Block for Urea Derivatives in Drug Synthesis

The compound's primary documented use is as a precursor to N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, a key intermediate in the Elagolix synthesis pathway. A drug synthesis database outlines the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile to the target benzylamine, which is then treated with urea to form the urea derivative [1]. This specific transformation is a validated step in producing a commercially relevant molecule. In contrast, while other fluorinated benzylamines can also form urea derivatives, they lack the specific substitution pattern required for the Elagolix scaffold. The alternative 2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7) would require reductive amination to achieve the same intermediate, adding an extra synthetic step .

Medicinal Chemistry Organic Synthesis Urea Derivatives

Validated Research and Industrial Scenarios for Procuring 2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0)


Synthesis of Elagolix and Related GnRH Antagonist Analogs

This is the primary industrial application. Researchers and manufacturers working on the synthesis of Elagolix or developing novel GnRH antagonists should procure this compound. The evidence from Section 3 confirms its role as a key intermediate for synthesizing N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, a critical building block in the patented Elagolix manufacturing process . Using regioisomers or alternative starting materials will not yield the correct final scaffold.

Medicinal Chemistry Optimization of Pharmacokinetic Properties

Medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds should consider this building block. As indicated by the predicted pKa (7.84) and LogP (1.55-3.00) evidence , the unique ortho,ortho-substitution provides a specific combination of moderate basicity and enhanced lipophilicity compared to unsubstituted or differently substituted benzylamines. This makes it a valuable tool for modulating a molecule‘s solubility, membrane permeability, and metabolic stability during lead optimization [1].

Reference Standard and Impurity Profiling for Elagolix Quality Control

This compound is officially designated as Elagolix Impurity 11 [2]. Analytical and quality control laboratories in pharmaceutical companies producing Elagolix or its generics must procure high-purity 2-fluoro-6-(trifluoromethyl)benzylamine for use as a reference standard. It is essential for developing and validating HPLC methods, performing forced degradation studies, and quantifying impurity levels in drug substance and drug product batches to meet regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-(trifluoromethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.